molecular formula C14H16F3N5O2 B2702975 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380077-76-7

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2702975
CAS No.: 2380077-76-7
M. Wt: 343.31
InChI Key: ICDBBEMBGJOVLE-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole and piperidine intermediates. The oxadiazole ring can be synthesized through the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization . The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step involves the coupling of these intermediates with a pyrimidine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-9-20-21-12(23-9)8-22-6-3-10(4-7-22)24-13-18-5-2-11(19-13)14(15,16)17/h2,5,10H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBBEMBGJOVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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